
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
“2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H13ClN4. It has a molecular weight of 224.69 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” consists of a phenyl group attached to a 1,2,4-triazole ring, which is further connected to an ethan-1-amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” are not fully available in the retrieved data. The compound has a molecular weight of 224.69 .Applications De Recherche Scientifique
Anticancer Activity
Compounds containing the 1,2,4-triazole ring, such as the ones , have shown promising anticancer activity . In a study, 1,2,4-triazole derivatives were synthesized and evaluated against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .
Antibacterial Activity
1,2,4-Triazoles, including the compounds , have been proven to have significant antibacterial activity . They are considered important antibacterial agents, especially in the face of the global spread of drug resistance in bacteria .
Antifungal Activity
1,2,4-Triazoles are also known for their antifungal properties . They are often used in the development of new antifungal agents.
Antioxidant Activity
Research has shown that 1,2,4-triazoles can exhibit antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.
Anticonvulsant Effects
1,2,4-Triazoles have been found to have anticonvulsant effects . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Anti-Inflammatory Properties
Compounds containing the 1,2,4-triazole ring have been found to possess anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antidepressant Properties
1,2,4-Triazole derivatives have been found to possess antidepressant properties . This suggests potential applications in the treatment of depression and other mood disorders.
Hypoglycemic Activities
1,2,4-Triazoles have been found to have hypoglycemic activities . This suggests potential applications in the treatment of diabetes.
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole ring, a structural feature of this compound, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This suggests that the compound may interact with its targets through similar mechanisms, potentially forming bonds with target molecules and inducing changes in their structure or function.
Biochemical Pathways
Given the broad range of pharmacological activities associated with 1,2,4-triazole derivatives , it is likely that this compound may influence multiple biochemical pathways, potentially including those involved in cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Pharmacokinetics
Compounds containing the 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic, pharmacological, and toxicological properties .
Result of Action
Given the diverse pharmacological activities associated with 1,2,4-triazole derivatives , it is likely that this compound may exert a range of effects at the molecular and cellular levels, potentially including alterations in cell proliferation, inflammation, oxidative stress, viral replication, and enzymatic activity.
Action Environment
It’s known that the activation barrier of the reaction involving this compound can be overcome under certain conditions, such as heating . This suggests that environmental factors such as temperature may influence the compound’s action.
Propriétés
IUPAC Name |
2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-6-9(10-12-7-13-14-10)8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIAEEAZECMTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=NC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



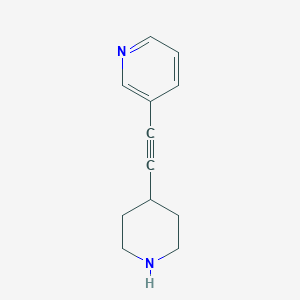
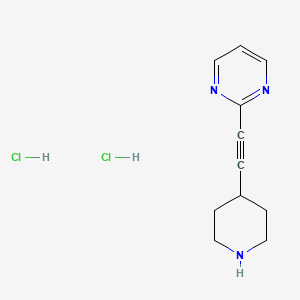
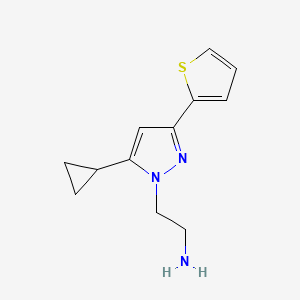


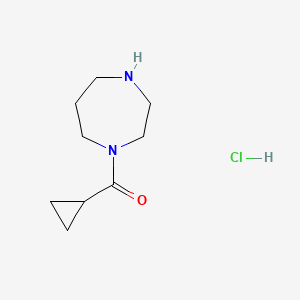
![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
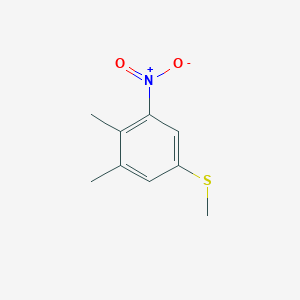

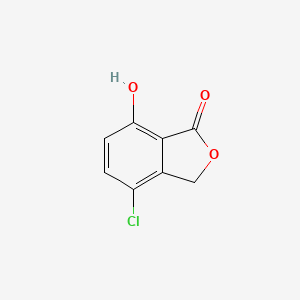
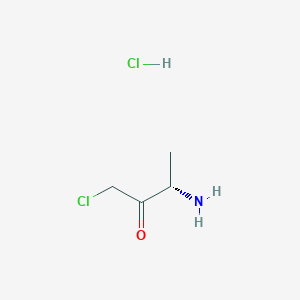
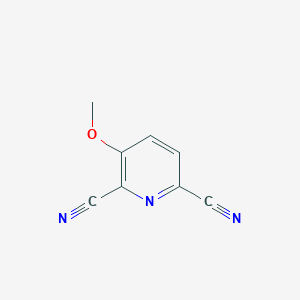
![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)